

# KHS101: A Technical Guide to its Disruption of Mitochondrial Metabolism in Glioblastoma

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## Compound of Interest

Compound Name: KHS101

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## Abstract

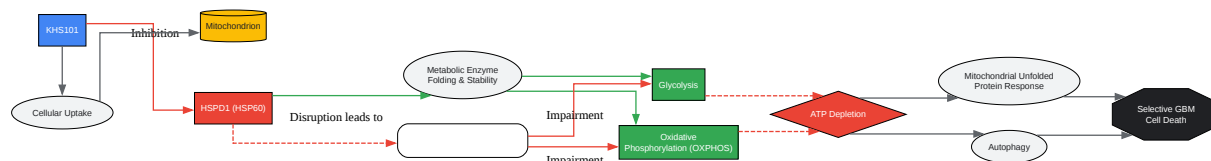
The small molecule **KHS101** has emerged as a promising anti-cancer agent, demonstrating selective cytotoxicity against glioblastoma (GBM) cells while sparing non-cancerous brain cells. [1][2][3] Its mechanism of action is centered on the disruption of mitochondrial metabolism, leading to a catastrophic bioenergetic failure within the tumor cells. This technical guide provides an in-depth overview of the core molecular interactions and cellular consequences of **KHS101** treatment, with a focus on its effects on mitochondrial function. Detailed experimental protocols and quantitative data from key assays are presented to facilitate further research and development in this area.

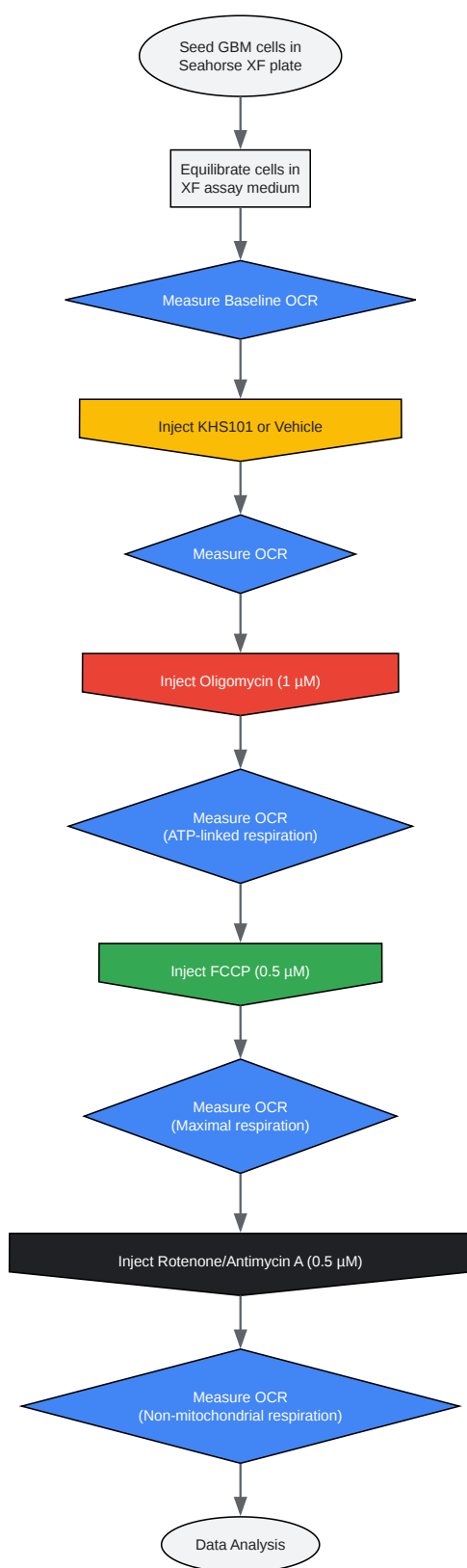
## Mechanism of Action: Targeting HSPD1 to Induce a Bioenergetic Crisis

**KHS101** exerts its anti-glioblastoma effects by directly binding to and inhibiting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60. [1][2][3][4][5] This inhibition disrupts the proper folding and function of a network of enzymes crucial for cellular energy metabolism. [5] The consequences of HSPD1 inhibition by **KHS101** are a cascade of events that ultimately lead to the demise of glioblastoma cells.

In GBM cells, **KHS101** treatment leads to the aggregation of essential metabolic enzymes, which impairs both glycolysis and oxidative phosphorylation (OXPHOS).[2][3] This dual hit on the primary energy-producing pathways results in a severe depletion of adenosine triphosphate (ATP), the cell's energy currency.[1] The resulting energy crisis triggers a mitochondrial unfolded protein response and autophagic processes, culminating in selective cell death in the cancerous cells.[4]

## Signaling Pathway of KHS101-Induced Mitochondrial Disruption





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